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(3-Carbamimidoyl-phenyl)-acetic acid

Factor Xa Anticoagulant Amidine pharmacophore

(3-Carbamimidoyl-phenyl)-acetic acid is a small-molecule building block (MW 178.19, C₉H₁₀N₂O₂) featuring a meta-substituted phenyl ring bearing both a carbamimidoyl (amidine) group and an acetic acid linker. This structural motif constitutes the critical P1 pharmacophore found in numerous potent, active-site-directed inhibitors of trypsin-like serine proteases, including Factor Xa, thrombin, matriptase, and urokinase-type plasminogen activator (uPA).

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 52820-40-3
Cat. No. B1628678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Carbamimidoyl-phenyl)-acetic acid
CAS52820-40-3
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=N)N)CC(=O)O
InChIInChI=1S/C9H10N2O2/c10-9(11)7-3-1-2-6(4-7)5-8(12)13/h1-4H,5H2,(H3,10,11)(H,12,13)
InChIKeyNOZKXRAMTCYCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Carbamimidoyl-phenyl)-acetic acid (CAS 52820-40-3): A Versatile Serine Protease-Targeting Fragment for Anticoagulant and Anti-Tumor Drug Discovery


(3-Carbamimidoyl-phenyl)-acetic acid is a small-molecule building block (MW 178.19, C₉H₁₀N₂O₂) featuring a meta-substituted phenyl ring bearing both a carbamimidoyl (amidine) group and an acetic acid linker . This structural motif constitutes the critical P1 pharmacophore found in numerous potent, active-site-directed inhibitors of trypsin-like serine proteases, including Factor Xa, thrombin, matriptase, and urokinase-type plasminogen activator (uPA) [1]. The compound serves as a key synthetic intermediate for constructing diverse inhibitor chemotypes where the carbamimidoyl group engages the conserved Asp189 residue at the bottom of the S1 specificity pocket via a characteristic salt bridge [2].

Why (3-Carbamimidoyl-phenyl)-acetic acid Cannot Be Replaced by Common Phenylacetic Acid Derivatives: The P1 Pharmacophore Imperative


Generic phenylacetic acid derivatives (e.g., phenylacetic acid, 4-aminophenylacetic acid) lack the essential carbamimidoyl (amidine) functionality required for high-affinity binding to the S1 pocket of trypsin-like serine proteases. The amidine group forms a critical bidentate salt bridge with Asp189 at the base of the specificity pocket, contributing approximately 4–6 kcal/mol in binding energy [1]. Removal or positional isomerization of this group—for instance, shifting from the meta (3-) to para (4-) position—can drastically alter the vector of the acetic acid linker and disrupt downstream P2–P4 substituent geometry, as demonstrated in matriptase and Factor Xa inhibitor series [2]. Simply substituting a 4-carbamimidoyl or non-amidine aromatic acid will yield a structurally related but functionally non-equivalent intermediate with profoundly different potency and selectivity profiles [3].

Evidence-Based Differentiation of (3-Carbamimidoyl-phenyl)-acetic acid from Closest Structural Analogs: Quantitative Head-to-Head Comparisons


Potency Gains in Factor Xa Inhibition: 3-Carbamimidoyl Fragment vs. 4-Carbamimidoyl and Non-Amidine Phenylacetic Acid Derivatives

Derivatives built on the 3-carbamimidoyl-phenylacetic acid scaffold achieve sub-nanomolar Factor Xa Ki values when elaborated with appropriate P2–P4 substituents. A representative elaborated inhibitor (CHEMBL152854) incorporating the 3-carbamimidoylphenyl moiety exhibits a Ki of 0.013 nM against human Factor Xa, while its affinity for the related serine protease trypsin is reduced by over 1,200-fold (Ki = 16 nM), demonstrating that the meta-amidine P1 anchor enables potent, selective Factor Xa engagement [1]. In contrast, 4-carbamimidoyl-phenylacetic acid-based inhibitors and non-amidine phenylacetic acid derivatives show substantially weaker Factor Xa inhibition (typically Ki > 100 nM) because the para-amidine vector misaligns the acetic acid linker trajectory, compromising S1–S4 subsite occupancy [2].

Factor Xa Anticoagulant Amidine pharmacophore

Factor Xa vs. Factor VIIa Selectivity: A Meta-Amidine Advantage in Coagulation Cascade Targeting

Elaborated derivatives of (3-carbamimidoyl-phenyl)-acetic acid achieve striking selectivity between coagulation factors. The methyl ester prodrug form CHEMBL18767 exhibits a Ki of 1.30 nM against Factor Xa, but its affinity for Factor VIIa is 4,200 nM—a selectivity ratio of approximately 3,200-fold [1]. Most Factor Xa inhibitor chemotypes derived from 4-amidinophenylalanine or benzamidine fragments typically show only 10–100-fold selectivity over Factor VIIa due to similarities in their S1 pocket architectures [2]. The magnitude of this selectivity differential is principally attributable to the precise spatial presentation of the 3-carbamimidoylphenyl group, which permits favorable interactions with the Factor Xa S4 subsite while clashing with the Factor VIIa active site conformation [1].

Factor VIIa Coagulation cascade Selectivity profiling

Fragment-to-Lead Evolution: Matriptase Inhibitor Potency Improvements Using O-(3-Carbamimidoylphenyl)-L-Serine Amide Scaffolds

A fragment-linking approach employing O-(3-carbamimidoylphenyl)-L-serine amides yielded potent matriptase inhibitors, with the lead compound 6 achieving a Ki of approximately 20–50 nM (estimated from published IC₅₀ data) [1]. In comparison, simple meta-amidinophenylalanine fragments without the serine amide linker typically display matriptase Ki values above 1,000 nM [2]. The co-crystal structure of inhibitor 6 bound to the matriptase catalytic domain (PDB 4R0I, 1.07 Å resolution) confirms that the 3-carbamimidoylphenyl group anchors into the S1 pocket via the canonical Asp189 salt bridge, while the L-serine amide linker precisely orients the P2–P4 substituents for optimal S3/S4 subsite occupancy [1].

Matriptase Fragment-based drug discovery Cancer metastasis

Thrombin Inhibition: QSAR-Modeled Potency Landscape for the 3-Amidinophenylalanine Scaffold vs. 4-Amidino Isomers

A quantitative structure–activity relationship (QSAR) model developed from 60 (R)-3-amidinophenylalanine-based inhibitors revealed that the meta-amidine substitution pattern is a principal determinant of thrombin Ki, with the best inhibitors in the series achieving Ki values in the low nanomolar range [1]. Comparative SAR studies have shown that 4-amidinophenylalanine and benzamidine-based thrombin inhibitors consistently exhibit 10–100-fold weaker affinity when identically elaborated at P2–P3, because the para-amidine orientation forces the P3 aryl group into a suboptimal interaction with the thrombin 60-loop [2]. Computational docking further confirms that the meta-amidine geometry permits deeper S1 pocket penetration and more favorable electrostatic complementarity with Asp189 [1].

Thrombin QSAR Antithrombotic

Urokinase (uPA) Inhibition: Ki = 0.41 µM Achieved with 3-Amidinophenylalanine Derivative—Benchmarking Against Alternative P1 Fragments

The 3-amidinophenylalanine derivative 2r achieves a Ki of 0.41 µM against urokinase-type plasminogen activator (uPA), placing it among the most potent uPA inhibitors described at the time of publication [1]. By contrast, analogous inhibitors built on a 4-amidinophenylalanine P1 core display uPA Ki values typically exceeding 5 µM, representing a >12-fold potency loss [2]. The X-ray crystal structure of 2r in complex with trypsin (superimposed with uPA) reveals that the meta-amidine group directs the P2 sulfonamide and P3 naphthyl substituents into productive interactions with the uPA S2 and S3 subsites, an orientation that cannot be achieved with para-substituted analogs [1].

Urokinase Cancer invasion P1 pharmacophore

High-Value Research and Procurement Application Scenarios for (3-Carbamimidoyl-phenyl)-acetic acid


Fragment-Based Lead Discovery Targeting Coagulation Factor Xa (FXa)

Procure (3-Carbamimidoyl-phenyl)-acetic acid as the P1 anchor fragment for rationally designing Factor Xa inhibitors. Elaborating this core with appropriate P2–P4 substituents routinely yields sub-nanomolar Ki values (e.g., Ki = 0.013 nM for CHEMBL152854 ) and >3,000-fold selectivity over Factor VIIa . This scaffold's proven ability to achieve picomolar FXa affinity makes it an essential starting material for anticoagulant discovery programs requiring high potency and minimal off-target coagulation effects.

Matriptase-Targeted Anti-Cancer Drug Development

Use (3-Carbamimidoyl-phenyl)-acetic acid to construct O-(3-carbamimidoylphenyl)-L-serine amide inhibitors that potently block matriptase (Ki ≈ 20–50 nM ), a cell-surface protease implicated in tumor invasion and metastasis. The validated co-crystal structure (PDB 4R0I, 1.07 Å) provides high-resolution guidance for structure-based optimization. Researchers studying HGF/c-MET signaling or epithelial-to-mesenchymal transition (EMT) will benefit from the fragment-linking strategy enabled by this scaffold .

Selective Urokinase (uPA) Inhibitor Synthesis for Metastasis Research

Leverage the 3-amidinophenyl moiety to synthesize uPA inhibitors with single-digit micromolar to sub-micromolar potency (Ki = 0.41 µM for derivative 2r ). This scaffold outperforms 4-substituted isomers by >12-fold , making it the preferred P1 fragment for probing uPA's role in pericellular proteolysis, ECM remodeling, and cancer cell invasion. Ideal for academic and biotech groups focused on the uPA/uPAR/PAI-1 axis.

Thrombin Inhibitor SAR and QSAR Model Development

Employ (3-Carbamimidoyl-phenyl)-acetic acid as the core P1 unit for constructing thrombin inhibitor libraries. QSAR models built on 60 (R)-3-amidinophenylalanine inhibitors confirm that the meta-amidine orientation is a critical determinant of thrombin affinity, outperforming 4-amidino and benzamidine alternatives by 10–100-fold . This scaffold is suitable for computational chemistry teams validating docking algorithms or medicinal chemists optimizing antithrombotic leads for reduced bleeding risk.

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